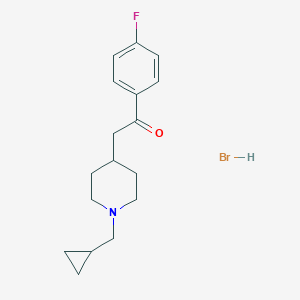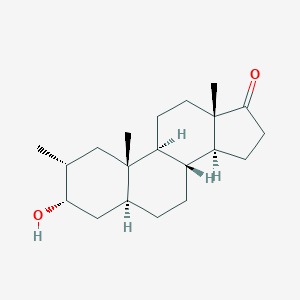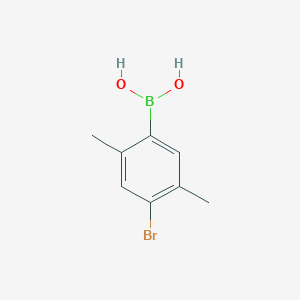
4-Bromo-2,5-dimethylphenylboronic acid
説明
4-Bromo-2,5-dimethylphenylboronic acid is a chemical compound with the molecular formula C8H10BBrO2 . It has an average mass of 228.879 Da and a monoisotopic mass of 227.995712 Da . It is also known by its IUPAC name, (4-Bromo-2,5-dimethylphenyl)boronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10BBrO2/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4,11-12H,1-2H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 350.3±52.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 62.8±3.0 kJ/mol, a flash point of 165.6±30.7 °C, and an index of refraction of 1.574 . The compound has 2 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .科学的研究の応用
Metabolic Pathways and Toxicity Studies
4-Bromo-2,5-dimethylphenylboronic acid has been studied for its metabolic pathways and potential toxicity. Research involving human and animal hepatocytes has helped in understanding its metabolic transformations, revealing insights into oxidative deamination and demethylation processes, and highlighting interspecies differences in metabolism. Toxic effects were also examined, with variations observed among individuals and species (Carmo et al., 2005).
Identification of Urinary Metabolites
Studies have identified various metabolites of this compound in animal models, contributing to the understanding of its in vivo metabolism. This includes the identification of specific urinary metabolites following oral administration in rats, providing a foundation for the assessment of its metabolic pathways (Kanamori et al., 2002).
Synthesis and Analysis of Metabolites
The chemical synthesis of glucuronic acid-conjugated metabolites of this compound has been achieved. This advance enables more detailed analyses of these metabolites in biological samples, aiding in the exploration of its metabolic fate (Kanamori et al., 2017).
Suzuki Cross-Coupling Reactions
This compound has been used in Suzuki cross-coupling reactions, demonstrating its utility in organic synthesis. For example, it has been involved in the synthesis of bis(3,5-dimethylphenyl)borinic acid, showcasing its role in facilitating efficient aryl transfer from boron (Winkle and Schaab, 2001).
Enzymatic and Chemical Reactions
Research has also delved into the enzymatic and chemical reactions involving this compound. Studies on the demethylation of related compounds like bromophos, through both enzymatic and alkaline hydrolysis, provide insights into the broader chemical behavior of this class of compounds (Stenersen, 1969).
Safety and Hazards
The compound is considered hazardous. It has a GHS07 signal word, indicating a warning . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
作用機序
Target of Action
The primary target of 4-Bromo-2,5-dimethylphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, this compound interacts with its target through two key steps: oxidative addition and transmetalation .
- In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
- In the transmetalation step, the organoboron compound (like this compound) is transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is the main biochemical pathway affected by this compound . This reaction allows chemically differentiated fragments to participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond in the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the SM coupling reaction conditions can also affect the compound’s action and efficacy .
特性
IUPAC Name |
(4-bromo-2,5-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO2/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVZURQKCDUKIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)Br)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396261 | |
| Record name | 4-Bromo-2,5-dimethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130870-00-7 | |
| Record name | 4-Bromo-2,5-dimethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



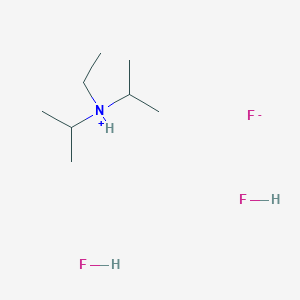
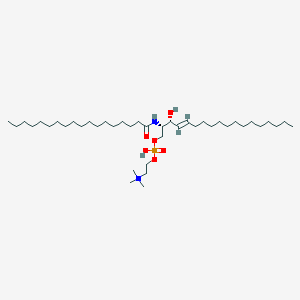
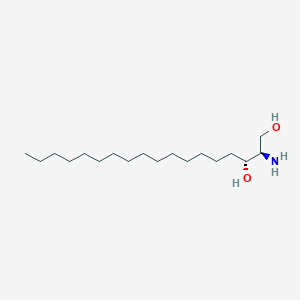
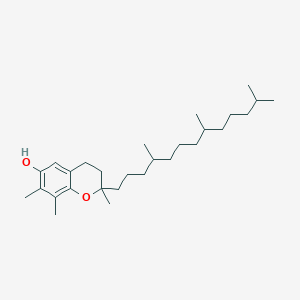
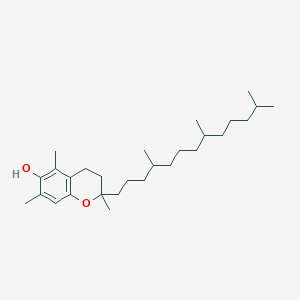
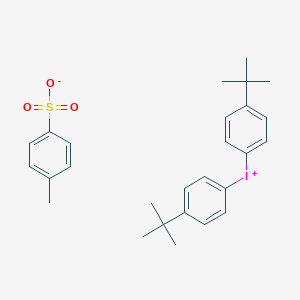
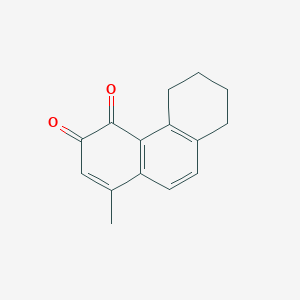



![2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoic acid](/img/structure/B164550.png)
